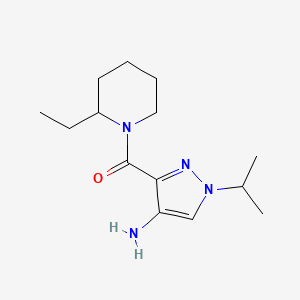

3-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

Descripción

Propiedades

IUPAC Name |

(4-amino-1-propan-2-ylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O/c1-4-11-7-5-6-8-17(11)14(19)13-12(15)9-18(16-13)10(2)3/h9-11H,4-8,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYZSDKKONBHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=NN(C=C2N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through condensation reactions involving hydrazines and 1,3-diketones.

Coupling of the Rings: The piperidine and pyrazole rings are coupled using carbonylation reactions, often employing reagents like phosgene or its derivatives.

Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Oxidized derivatives of the piperidine and pyrazole rings.

Reduction Products: Reduced forms of the carbonyl and amine groups.

Substitution Products: Alkylated or acylated derivatives of the amine group.

Aplicaciones Científicas De Investigación

3-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic pathways.

Comparación Con Compuestos Similares

Structural Analogues

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()

- Structure : Replaces the 2-ethylpiperidine carbonyl with a pyridin-3-yl group and a cyclopropylamine substituent.

- Synthesis : Prepared via copper-catalyzed coupling (17.9% yield), highlighting challenges in steric hindrance during amination .

- Properties : Melting point: 104–107°C; molecular weight: 244.30 g/mol.

N-(3-Chlorobenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine ()

- Structure : Shares the piperidine-ethyl chain but lacks the carbonyl group, substituting a 3-chlorobenzylamine.

- Applications : Piperidine derivatives are common in CNS-targeting drugs due to blood-brain barrier permeability.

1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine ()

- Structure : Retains the propan-2-yl group but replaces the 2-ethylpiperidine carbonyl with a 2-methylpropyl group.

- Properties : Molecular weight: 179.27 g/mol; CAS: 1427380-55-7.

Physicochemical and Pharmacokinetic Properties

*Calculated based on molecular formula C13H21N5O.

Actividad Biológica

The compound 3-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological characterization, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is with a molecular weight of 250.34 g/mol. The structure features a pyrazole ring fused with a piperidine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H22N4O |

| Molecular Weight | 250.34 g/mol |

| IUPAC Name | (5-amino-1-ethylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone |

| InChI Key | AHVHAGFORMBJRE-UHFFFAOYSA-N |

Synthesis

The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. A common method includes:

- Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine with a 1,3-diketone under acidic conditions.

- Formation of the Piperidine Ring : Synthesized via hydrogenation of pyridine over a catalyst.

- Coupling Reaction : The final step involves coupling the pyrazole and piperidine rings using coupling reagents like EDCI under mild conditions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, potentially including enzymes and receptors involved in various physiological processes. The dual-ring structure allows for diverse interactions, enhancing its potential as a bioactive molecule.

Pharmacological Studies

Recent studies have evaluated the compound's efficacy in various biological assays:

- Anti-inflammatory Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Anticancer Activity : Preliminary evaluations indicate that compounds related to this structure may inhibit cancer cell proliferation. For instance, derivatives were tested against carcinoma cell lines and showed promising IC50 values comparable to standard chemotherapeutics like Cisplatin .

Case Studies

Several case studies have highlighted the biological effects of related compounds:

- A study on piperidine derivatives demonstrated their high affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating neurological disorders .

- Another investigation focused on pyrazole derivatives indicated significant cytotoxic effects against liver and lung carcinoma cell lines, with some compounds exhibiting lower toxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.